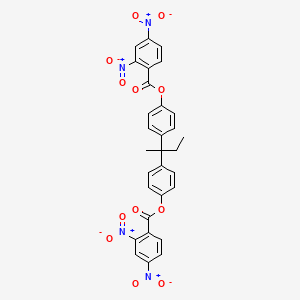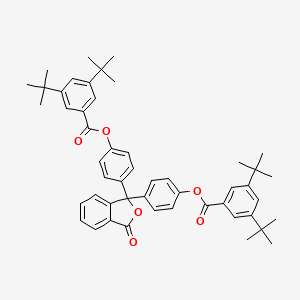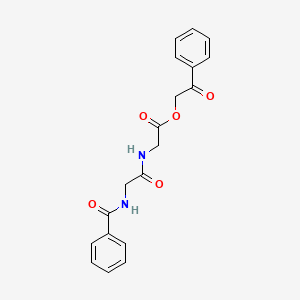![molecular formula C7H11N3O3 B10886710 5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10886710.png)
5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE, also known as 5-(2-hydroxyethyl)-6-methyl-2-aminouracil, is a pyrimidine derivative with the molecular formula C9H15N3O4. This compound is notable for its unique structure, which includes both hydroxyethyl and methylamino groups attached to a pyrimidinedione core. It has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with ethylene oxide and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-amino-4,6-dihydroxypyrimidine, ethylene oxide, and methylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of 50-60°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylamino groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate enzymes by mimicking natural substrates or cofactors, thereby modulating biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
- 2-methyl-5-hydroxyethylaminophenol
- 5-(2-hydroxyethyl)amino-2-methylphenol
Uniqueness
5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its dual functional groups (hydroxyethyl and methylamino) attached to the pyrimidinedione core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H11N3O3 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
5-[2-hydroxyethyl(methyl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10(2-3-11)5-4-8-7(13)9-6(5)12/h4,11H,2-3H2,1H3,(H2,8,9,12,13) |
InChI-Schlüssel |
GPZJYRFPZUZBFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B10886636.png)
![(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10886641.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10886650.png)
![Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B10886656.png)
![1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B10886658.png)
![N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886661.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10886670.png)



![N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10886704.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10886727.png)
